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molecular formula C9H19NO4 B8653029 tert-Butyl (2,3-dihydroxypropyl)methylcarbamate CAS No. 179053-13-5

tert-Butyl (2,3-dihydroxypropyl)methylcarbamate

Cat. No. B8653029
M. Wt: 205.25 g/mol
InChI Key: QLINSRLXHSBUPL-UHFFFAOYSA-N
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Patent
US07223833B1

Procedure details

To a solution of N-Boc-N-methyl-1-amino-2,3-propandiol (20g, 0.097 mol) in water (100 ml) was added KIO4 (24.68g, 0.108 mol). The reaction mixture was stirred for 2.5 hr under an atmosphere of nitrogen and then filtered. The filtrate was extracted with chloroform (5×50 ml). The resulting chloroform extracts are dried over MgSO4, filtered, and evaporated to dryness. The title compound 13.26g (79%) was isolated as a clear oil (bp 76-80° C. at 0.5 mm Hg).
Quantity
0.097 mol
Type
reactant
Reaction Step One
[Compound]
Name
KIO4
Quantity
24.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]([CH3:14])[CH2:9][CH:10]([OH:13])CO)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>O>[C:1]([N:8]([CH3:14])[CH2:9][CH:10]=[O:13])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2]

Inputs

Step One
Name
Quantity
0.097 mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(CC(CO)O)C
Name
KIO4
Quantity
24.68 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 hr under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform (5×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting chloroform extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.26 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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